2-[[6-Chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[6-Chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile is a complex organic compound with a unique structure that includes a chlorinated benzene ring, a diazinane ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile typically involves multiple steps, including the formation of the diazinane ring and the introduction of the chlorinated benzene and benzonitrile groups. Common reagents used in these reactions include chlorinating agents, nitriles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[6-Chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-[[6-Chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[6-Chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylbenzonitrile: This compound shares a similar benzonitrile group but lacks the diazinane ring.
2-Chlorobenzonitrile: This compound is structurally simpler, with only a chlorinated benzene ring and a nitrile group.
Uniqueness
2-[[6-Chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This complexity makes it a valuable compound for research and industrial applications, as it can be used to synthesize a wide range of derivatives with diverse properties.
Properties
Molecular Formula |
C20H15ClN4O2 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-[[6-chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C20H15ClN4O2/c21-18-9-19(26)25(13-17-8-4-2-6-15(17)11-23)20(27)24(18)12-16-7-3-1-5-14(16)10-22/h1-8,18H,9,12-13H2 |
InChI Key |
CXNWLONHHYMURP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)N(C1=O)CC2=CC=CC=C2C#N)CC3=CC=CC=C3C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.